

An In-depth Technical Guide to Emtricitabine Carboxylic Acid

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Compound of Interest

Compound Name: *Emtricitabine Carboxylic Acid*

CAS No.: 1238210-10-0

Cat. No.: B600900

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This guide provides a comprehensive technical overview of **Emtricitabine Carboxylic Acid**, a key metabolite of the antiretroviral agent Emtricitabine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, its formation through metabolic processes, established analytical methodologies for its quantification, and its emerging significance in clinical applications.

Executive Summary

Emtricitabine is a cornerstone of combination antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing its therapeutic use. **Emtricitabine Carboxylic Acid**, a product of in vivo oxidation, serves as a critical analyte for researchers investigating the pharmacokinetics and metabolic profile of the parent drug. This guide synthesizes current knowledge to provide a detailed understanding of this important metabolite, from its basic chemical identity to its potential role as a biomarker in assessing treatment adherence and long-term drug exposure.

Core Molecular and Chemical Properties

Emtricitabine Carboxylic Acid is recognized as a primary impurity and metabolite of Emtricitabine. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	261.23 g/mol	
Chemical Formula	C ₈ H ₈ FN ₃ O ₄ S	
CAS Number	1238210-10-0	
IUPAC Name	(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid	
Synonyms	Emtricitabine Impurity A, carboxy-emtricitabine	
Appearance	White to off-white solid	
Solubility	Soluble in water	

These foundational data are essential for the accurate preparation of standards and interpretation of analytical results.

Metabolic Pathway and Biotransformation

Emtricitabine undergoes limited biotransformation in the human body. The primary metabolic routes are oxidation of the thiol group and glucuronidation. The formation of **Emtricitabine Carboxylic Acid** is a result of the oxidation of the thiol moiety within the 1,3-oxathiolane ring of the parent Emtricitabine molecule.

While the precise enzymatic cascade has not been fully elucidated in publicly available literature, the oxidation of heterocyclic compounds containing a thiol group often involves cytosolic enzymes such as aldehyde oxidase (AO). AO is known for its broad substrate specificity and its role in the metabolism of numerous xenobiotics, particularly aza- and oxo-heterocycles. The proposed metabolic conversion of Emtricitabine to **Emtricitabine Carboxylic Acid** likely proceeds through an intermediate aldehyde, which is then rapidly oxidized to the corresponding carboxylic acid.

A proposed metabolic pathway for the formation of **Emtricitabine Carboxylic Acid**.

Analytical Methodologies for Quantification

Accurate quantification of **Emtricitabine Carboxylic Acid** is paramount for pharmacokinetic studies and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation

The choice of biological matrix dictates the sample preparation protocol. Common matrices include plasma, urine, and dried blood spots (DBS).

Protocol for Plasma Sample Preparation:

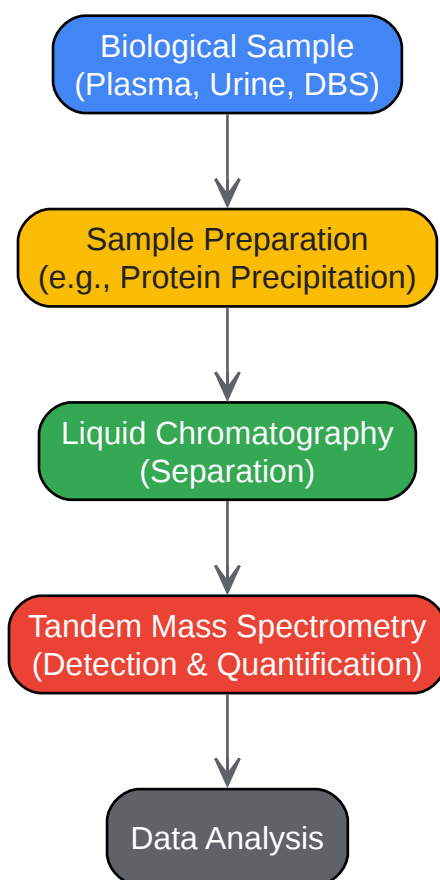
- **Protein Precipitation:** To 100 μL of plasma, add 300 μL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of **Emtricitabine Carboxylic Acid**).
- **Vortexing:** Vortex the mixture for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the residue in 100 μL of the mobile phase starting condition.
- **Injection:** Inject a defined volume (e.g., 10 μL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS method for the analysis of **Emtricitabine Carboxylic Acid** would involve the following:

Parameter	Typical Condition
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A time-programmed gradient from low to high organic content
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Ionization Source	Electrospray Ionization (ESI), positive or negative mode
MS/MS Detection	Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for **Emtricitabine Carboxylic Acid** and its internal standard must be optimized for maximum sensitivity and specificity.



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A generalized workflow for the quantification of **Emtricitabine Carboxylic Acid** by LC-MS/MS.

Clinical Significance and Applications

The measurement of drug metabolites in easily accessible biological fluids like urine offers a non-invasive window into a patient's recent drug exposure and adherence to treatment regimens.

Biomarker of Drug Adherence

For antiretroviral therapies, particularly for pre-exposure prophylaxis (PrEP), adherence is a critical determinant of efficacy. Self-reporting of adherence can be unreliable. The detection and quantification of Emtricitabine and its metabolites, including **Emtricitabine Carboxylic Acid**, in urine can serve as an objective biomarker of recent drug intake. The presence of the metabolite confirms that the parent drug has been ingested and metabolized.

Potential for Monitoring Long-Term Exposure

While plasma concentrations of the parent drug reflect recent dosing, the accumulation and clearance kinetics of metabolites may provide a longer-term picture of drug exposure. Further research is needed to fully establish the pharmacokinetic profile of **Emtricitabine Carboxylic Acid** and its utility as a long-term marker.

Conclusion

Emtricitabine Carboxylic Acid is a key metabolite in the biotransformation of Emtricitabine. A thorough understanding of its chemical properties, metabolic formation, and methods for its quantification is essential for researchers in the field of antiretroviral drug development and clinical monitoring. The continued investigation into the clinical significance of **Emtricitabine Carboxylic Acid** levels holds promise for improving the management of HIV treatment and prevention strategies by providing valuable insights into patient adherence and drug exposure.

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